4-Hydroxybenzenediazonium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybenzenediazonium sulfate is an organic compound with the molecular formula C6H6N2O5S. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (R−N2+). This compound is particularly notable for its applications in the synthesis of azo dyes and its role in various organic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxybenzenediazonium sulfate is typically synthesized from 4-aminophenol. The process involves the diazotization of 4-aminophenol using sodium nitrite (NaNO2) and sulfuric acid (H2SO4) at low temperatures (0-5°C). The reaction proceeds as follows :
4-aminophenol+NaNO2+H2SO4→4-Hydroxybenzenediazonium sulfate+NaHSO4+H2O
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to maintain the low temperatures required for the stability of the diazonium salt .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxybenzenediazonium sulfate undergoes several types of chemical reactions, including:
Coupling Reactions: It reacts with activated aromatic compounds to form azo dyes.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the diazonium group is replaced by other substituents.
Common Reagents and Conditions
Coupling Reactions: Typically involve phenols or amines as coupling partners under alkaline conditions.
Substitution Reactions: Common reagents include copper(I) salts for Sandmeyer reactions, where the diazonium group is replaced by halides or cyanides.
Major Products
Azo Dyes: Formed from coupling reactions with aromatic compounds.
Substituted Aromatics: Formed from substitution reactions, such as halogenated or cyanated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybenzenediazonium sulfate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and pigment industries.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a linker for attaching drugs to biomolecules.
Industry: Utilized in the production of dyes, pigments, and as intermediates in organic synthesis
Wirkmechanismus
The mechanism of action of 4-Hydroxybenzenediazonium sulfate involves the formation of a reactive diazonium ion, which can participate in electrophilic aromatic substitution reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles such as phenols or amines to form azo compounds. The molecular targets and pathways involved include the aromatic rings of the coupling partners, leading to the formation of stable azo linkages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenediazonium chloride
- 4-Methylbenzenediazonium sulfate
- 4-Hydroxymethylbenzenediazonium sulfate
Comparison
4-Hydroxybenzenediazonium sulfate is unique due to the presence of the hydroxyl group at the para position, which enhances its reactivity in coupling reactions compared to other diazonium salts. This makes it particularly useful in the synthesis of azo dyes with specific properties .
Eigenschaften
CAS-Nummer |
41279-80-5 |
---|---|
Molekularformel |
C6H6N2O5S |
Molekulargewicht |
218.19 g/mol |
IUPAC-Name |
hydrogen sulfate;4-hydroxybenzenediazonium |
InChI |
InChI=1S/C6H4N2O.H2O4S/c7-8-5-1-3-6(9)4-2-5;1-5(2,3)4/h1-4H;(H2,1,2,3,4) |
InChI-Schlüssel |
ZBZPTCVJEOXKHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+]#N)O.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.